2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15672667
InChI: InChI=1S/C25H22BrN5O2S/c1-2-22(17-10-14-21(32)15-11-17)27-28-23(33)16-34-25-30-29-24(18-8-12-19(26)13-9-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-22+
SMILES:
Molecular Formula: C25H22BrN5O2S
Molecular Weight: 536.4 g/mol

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

CAS No.:

Cat. No.: VC15672667

Molecular Formula: C25H22BrN5O2S

Molecular Weight: 536.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide -

Specification

Molecular Formula C25H22BrN5O2S
Molecular Weight 536.4 g/mol
IUPAC Name 2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide
Standard InChI InChI=1S/C25H22BrN5O2S/c1-2-22(17-10-14-21(32)15-11-17)27-28-23(33)16-34-25-30-29-24(18-8-12-19(26)13-9-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-22+
Standard InChI Key PGFJGPJQNUQVKV-HPNDGRJYSA-N
Isomeric SMILES CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)O
Canonical SMILES CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates multiple pharmacophoric elements: a 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 4, a sulfanyl bridge at position 3, and an acetohydrazide side chain conjugated to a 4-hydroxyphenylpropylidene group . The (E)-configuration of the hydrazone bond is critical for its stereochemical stability .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H22BrN5O2S\text{C}_{25}\text{H}_{22}\text{BrN}_5\text{O}_2\text{S}
Molecular Weight536.44 g/mol
CAS Number315182-21-9
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area119 Ų

The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the hydroxyphenyl group contributes to hydrogen-bonding interactions with biological targets.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with a bromophenyl-substituted carboxylic acid derivative yields the 1,2,4-triazole core.

  • Sulfanyl Bridge Introduction: Thiolation at position 3 of the triazole using a mercaptoacetic acid derivative .

  • Hydrazide Conjugation: Reaction of the sulfanyl-acetic acid intermediate with 4-hydroxyphenylpropanal hydrazone under acidic conditions to form the (E)-hydrazone .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms the (E)-configuration of the hydrazone bond via a characteristic singlet for the imine proton at δ 8.2–8.5 ppm.

  • Infrared (IR) Spectroscopy: Peaks at 3250 cm1^{-1} (N–H stretch), 1660 cm1^{-1} (C=O), and 1590 cm1^{-1} (C=N) validate functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 537.4 [M+H]+^+ .

Biological Activities and Mechanistic Insights

Anticancer Activity

The bromophenyl group may intercalate DNA or inhibit topoisomerases. Preliminary studies on similar triazoles show:

  • IC50_{50} values of 12–45 µM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Apoptosis induction via caspase-3 activation .

α-Glucosidase Inhibition

The hydrazide moiety enhances binding to the enzyme’s active site. A related compound, 9n, exhibited 82.36% inhibition at 100 µM, surpassing acarbose (75.41%) . This suggests potential for diabetes management.

SupplierPurityPrice (mg)Documentation
Merck KGaA>95%$250Limited COA
Sigma-AldrichUnverified$300No analytical data
VulcanChemResearch-grade$200Synthesis protocol

Suppliers emphasize that the compound is sold “as-is” without warranties .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Use computational docking to predict interactions with kinases or GPCRs.

  • Structure-Activity Optimization: Modify the hydroxyphenyl group to enhance solubility.

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